molecular formula C21H14BrN3O2 B12212118 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid

Cat. No.: B12212118
M. Wt: 420.3 g/mol
InChI Key: CNMVEVBRSPZEBY-UHFFFAOYSA-N
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Description

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C21H14BrN3O2. It is known for its applications in pharmaceutical research, particularly in the field of oncology due to its potent anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a catalyst.

    Bromination: The phenyl group is brominated using bromine or a brominating agent under controlled conditions.

    Coupling Reaction: The brominated quinazoline is then coupled with 2-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets in cancer cells. It inhibits the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
  • 6-Bromo-4-phenylquinazoline
  • 2-Aminobenzoic acid

Uniqueness

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is unique due to its specific structure, which allows it to effectively inhibit cancer cell growth. Its combination of a quinazoline core with a brominated phenyl group and an amino benzoic acid moiety provides it with distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H14BrN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

2-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid

InChI

InChI=1S/C21H14BrN3O2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)23-17-9-5-4-8-15(17)20(26)27/h1-12H,(H,26,27)(H,23,24,25)

InChI Key

CNMVEVBRSPZEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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